molecular formula C24H20F2N2O2S B14946459 (3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Cat. No.: B14946459
M. Wt: 438.5 g/mol
InChI Key: HEQWCUKWRYJVJE-IMWIBFENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide: is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a cyclopentaquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentaquinoline core, followed by the introduction of fluorinated phenyl groups and the sulfonamide moiety. Common reagents used in these reactions include fluorobenzene derivatives, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reducing the time and cost associated with traditional batch synthesis.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with varying properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of fluorinated aromatic systems and their interactions with other chemical entities.

Biology

In biological research, (3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

The compound’s potential therapeutic applications are explored in medicinal chemistry. Its unique structure may confer specific pharmacological properties, making it a candidate for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials. Its fluorinated phenyl groups contribute to the desirable properties of these materials, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s fluorinated phenyl groups and sulfonamide moiety play crucial roles in its binding affinity and specificity, influencing the overall biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4R,9bR)-N-(2-chlorophenyl)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
  • (3aS,4R,9bR)-N-(2-bromophenyl)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Uniqueness

Compared to its analogs, (3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide is unique due to the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and altering electronic characteristics. These features make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H20F2N2O2S

Molecular Weight

438.5 g/mol

IUPAC Name

(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

InChI

InChI=1S/C24H20F2N2O2S/c25-16-10-8-15(9-11-16)24-19-5-3-4-18(19)20-14-17(12-13-22(20)27-24)31(29,30)28-23-7-2-1-6-21(23)26/h1-4,6-14,18-19,24,27-28H,5H2/t18-,19+,24+/m1/s1

InChI Key

HEQWCUKWRYJVJE-IMWIBFENSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)F

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.